((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol
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Overview
Description
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is a chiral compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is characterized by the presence of a fluorine atom at the 4-position of the pyrrolidine ring and a hydroxymethyl group at the 2-position. The stereochemistry of the compound is defined by the (2S,4R) configuration, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistryThe reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and the reactions are typically carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of chiral catalysts or chiral resolution techniques can be employed to obtain the desired enantiomer in high enantiomeric excess .
Chemical Reactions Analysis
Types of Reactions
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding fluoropyrrolidine derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Oxidation: Formation of 4-fluoropyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-fluoropyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, which can include enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target .
Comparison with Similar Compounds
Similar Compounds
((2S,4R)-4-Amino-1-methyl-2-pyrrolidinyl)methanol: Similar structure but with an amino group instead of a fluorine atom.
((2S,4R)-4-Methylpyrrolidin-2-yl)methanol: Similar structure but with a methyl group instead of a fluorine atom
Uniqueness
((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10FNO |
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Molecular Weight |
119.14 g/mol |
IUPAC Name |
[(2S,4R)-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5+/m1/s1 |
InChI Key |
GDLHZOVMBZPGEL-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H](CN[C@@H]1CO)F |
Canonical SMILES |
C1C(CNC1CO)F |
Origin of Product |
United States |
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